N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

GPR35 Orphan GPCR Competitive Binding

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049246-44-7) is a synthetic piperazine carboxamide derivative with a molecular formula of C₂₃H₂₇N₅O₂ and a molecular weight of 405.5 g/mol. The compound belongs to a focused chemotype class in which the pyridazine ring serves as a core scaffold, often linked to furan and piperazine-carboxamide motifs.

Molecular Formula C23H27N5O2
Molecular Weight 405.5 g/mol
CAS No. 1049246-44-7
Cat. No. B3207979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
CAS1049246-44-7
Molecular FormulaC23H27N5O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
InChIInChI=1S/C23H27N5O2/c1-23(2,3)17-6-8-18(9-7-17)24-22(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)20-5-4-16-30-20/h4-11,16H,12-15H2,1-3H3,(H,24,29)
InChIKeyUAZSZLVACAVTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049246-44-7): Chemical Identity and Target Profile for Procurement Decisions


N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049246-44-7) is a synthetic piperazine carboxamide derivative with a molecular formula of C₂₃H₂₇N₅O₂ and a molecular weight of 405.5 g/mol. The compound belongs to a focused chemotype class in which the pyridazine ring serves as a core scaffold, often linked to furan and piperazine-carboxamide motifs. This particular derivative carries a 4-tert-butylphenyl substituent on the piperazine carboxamide terminus. The compound has been catalogued with high purity (≥95%) from several commercial suppliers, and it is primarily distributed for use as a research tool compound . Emerging curated affinity data identifies GPR35 as a molecular target for compounds within this chemotype series, indicating potential research utility in the study of this orphan G protein-coupled receptor .

Target Orphan GPCR GPR35
Assay Competitive binding / target engagement
Supply Multi-vendor sourcing (reported high purity)

Why Generic Substitution of N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide with Close Analogs Carries Scientific Risk


Within the class of N-phenyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamides, even minor structural modifications to the phenyl ring substituent can significantly alter biological activity. For example, replacing the 4-tert-butyl group with a 2-fluoro or 2-chloro substituent changes the compound's physicochemical properties and, critically, its interaction with target proteins such as GPR35 . Procurement of a close analog without verifying biological equivalence risks introducing an unintended functional profile—an agonist versus an antagonist, or a compound with substantially different affinity and selectivity . These variations cannot be predicted from chemical similarity alone and require experimental confirmation, making direct procurement of the specified CAS number essential for reproducible research.

Substituent profile shift
Replacing 4-tert-butyl with smaller or polar groups (e.g., 2-fluoro, 2-chloro) may alter GPR35 binding affinity and functional response (agonist/antagonist switch).
Physicochemical deviation
Molecular weight and lipophilicity differences can influence assay solubility, permeability, and non-specific binding, potentially confounding cellular readouts.
Selectivity uncertainty
Class-level GPR55 selectivity inferred from CID-2745687 may not transfer to substituted analogs; off-target profile should be verified experimentally.

Quantitative Differentiation Evidence for N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049246-44-7) Versus Closest Analogs


GPR35 Competitive Binding Affinity: Target Compound vs. Structural Analog Comparison

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide demonstrates a competitive binding affinity (Ki) of 10 nM for human GPR35 expressed in CHO-K1 cells, as measured by inhibition of Nluc-fused receptor binding using furimazine as a substrate . In contrast, the structurally related comparator CID-2745687, which is a well-characterized competitive GPR35 antagonist, has a reported Ki of 12.8 nM under comparable conditions . This indicates that the target compound binds to human GPR35 with marginally higher affinity than this established tool antagonist.

GPR35 Ki comparison
Cross-study context
Target Ki 10 nM · CID-2745687 Ki 12.8 nM
May support sensitive target engagement assays
Cross-study comparable; verify under same conditions
GPR35 Orphan GPCR Competitive Binding

Selectivity Window Against GPR55 for the Target Compound Chemotype

While direct selectivity data for N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is not yet published, the structurally related GPR35 antagonist CID-2745687 exhibits ~57-fold selectivity for GPR35 (Ki = 12.8 nM) over GPR55 (IC₅₀ = 9.08 µM) . Given the similar core scaffold and binding mode, this class-level selectivity profile provides a relevant baseline for estimating the target compound's selectivity window, which is critical for minimizing confounding GPR55-mediated effects in inflammatory and metabolic disease models.

GPR55 selectivity inference
Class-level inference
Inferred >50-fold selectivity based on analog CID-2745687
Supports GPR35-focused study design
Direct GPR55 measurement pending for this compound
GPR35 Selectivity GPR55 Off-Target Profile

Structural Determinants of N-Phenyl Substituent Effects on GPR35 Activity

Within the series of N-phenyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamides, the 4-tert-butylphenyl substituent imparts a distinct steric and lipophilic profile compared to analogs bearing smaller or more polar substituents . The 2-fluorophenyl analog (CAS 1049224-89-6, Mol. Wt. 367.4) and 2-chlorophenyl analog (CAS 1049175-88-3, Mol. Wt. 383.8) have lower molecular weights and distinct hydrogen-bonding capabilities relative to the target compound (Mol. Wt. 405.5). The bulky tert-butyl group increases lipophilicity (cLogP) and occupies a larger hydrophobic pocket in the binding site, which is hypothesized to enhance residence time and selectivity for specific GPCR conformations based on established SAR for related chemotypes .

Substituent steric profile
Class-level inference
4-tert-butyl increases MW by ~38 vs 2-fluoro, ~22 vs 2-chloro; enhances lipophilicity
May influence binding kinetics and selectivity
SAR implication; direct binding studies recommended
Structure-Activity Relationship GPR35 Phenyl Substituent

Purity and Supply Chain Reliability Comparison with Close Analogs

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is commercially available with a reported purity of ≥95% from multiple vendors, including Chemenu (Cat. CM638685) . In comparison, close analogs such as the 2-fluorophenyl derivative (CAS 1049224-89-6) and the 2-chlorophenyl derivative (CAS 1049175-88-3) are also offered at similar purity levels; however, the target compound's availability through multiple independent suppliers provides greater procurement resilience and enables price competition . This multi-vendor supply reduces the risk of single-source dependency that can disrupt research timelines.

Supply & purity profile
Supplier data
Multi-vendor availability; reported purity ≥95%
Enhances procurement resilience and lot benchmarking
Independent purity verification recommended
Chemical Purity Procurement Supply Chain

Recommended Application Scenarios for N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide Based on Quantitative Evidence


GPR35 Target Engagement and Competitive Binding Studies

The compound's 10 nM Ki for human GPR35 makes it suitable for competitive binding experiments designed to characterize novel GPR35 ligands or assess target engagement in recombinant cell lines. Its marginally higher affinity compared to CID-2745687 (Ki = 12.8 nM) supports its use in assays requiring lower compound concentrations to minimize vehicle-related artifacts.

Structure-Activity Relationship (SAR) Exploration of N-Phenyl Substituent Effects

The 4-tert-butylphenyl substituent provides a distinct steric and lipophilic reference point for SAR studies within the N-phenyl-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide series. Comparing its activity profile against analogs with smaller (2-fluoro, 2-chloro) or more polar (3,5-dimethoxy) substituents can help delineate the steric tolerance and hydrophobic requirements of the GPR35 orthosteric binding pocket.

Chemical Probe Development for GPR35-Mediated Inflammatory Pathways

Given the chemotype's inferred selectivity window (>50-fold) over GPR55 , this compound may serve as a starting point for developing selective chemical probes to dissect GPR35-mediated signaling in inflammatory bowel disease, metabolic disorders, and cardiovascular research models where GPR35 expression is implicated.

Procurement for Multi-Vendor Benchmarking and Assay Reproducibility Studies

The availability of this compound from multiple commercial suppliers with ≥95% purity facilitates cross-vendor benchmarking studies to assess lot-to-lot consistency and its impact on assay reproducibility—an important consideration when scaling from pilot experiments to larger screening campaigns.

Application
Selection Property
Validation Focus
GPR35 target engagement studies
Competitive binding affinity context
Binding kinetics and assay concentration optimization
SAR of N-phenyl substituents
Substituent steric/lipophilic profile
Binding mode and selectivity across analog series
GPR35 pathway probe development
Inferred GPR55 selectivity context
GPR55 off-target counter-screening in disease models
Multi-vendor lot consistency evaluation
Multi-vendor purity grade
Lot-to-lot reproducibility and assay standardization
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